Reduced Pyrrolidine Basicity: pKaH Shift vs. Unsubstituted Pyrrolidine
The introduction of a 2-trifluoromethyl group dramatically reduces the basicity of the pyrrolidine nitrogen. Direct photometric measurement in acetonitrile places the pKaH of the conjugate acid of 2-(trifluoromethyl)pyrrolidine at 12.6 [1]. This is a profound shift from the typical range for non-fluorinated pyrrolidines, which exhibit pKaH values between 16 and 20 [1]. The target compound, as a 2-substituted derivative, inherits this electron-withdrawing effect, meaning its nitrogen is significantly less basic than that of a standard pyrrolidine-3-carboxylate building block.
| Evidence Dimension | Brønsted basicity of the pyrrolidine nitrogen in acetonitrile |
|---|---|
| Target Compound Data | pKaH = 12.6 (for 2-(trifluoromethyl)pyrrolidine, the core scaffold of the target compound) |
| Comparator Or Baseline | General non-fluorinated pyrrolidines: pKaH range 16–20 |
| Quantified Difference | ΔpKaH is at least 3.4 units, representing a >2500-fold decrease in basicity. |
| Conditions | Photometric titration in acetonitrile using CH acids as indicators. |
Why This Matters
This quantifies a critical change in ionization state at physiological pH, directly impacting the compound's suitability for designing cell-permeable molecules and altering its reactivity profile in synthetic applications like amide bond formation.
- [1] An, F. et al. Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts. J. Am. Chem. Soc. 2020, 142 (3), 1526–1547. View Source
